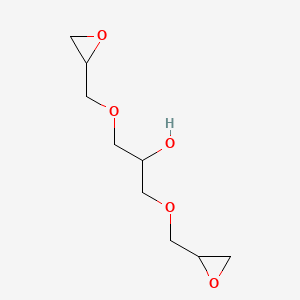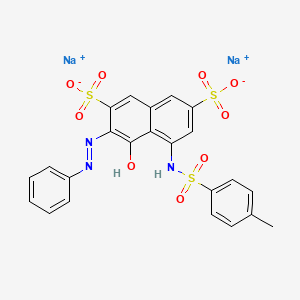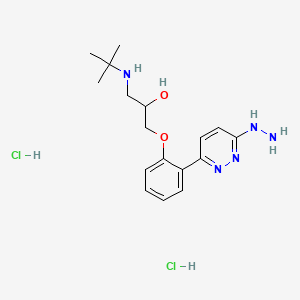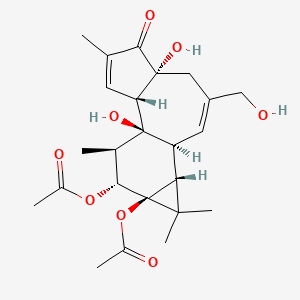
Dichloridodimethyltellurium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloridodimethyltellurium is an organotellurium compound.
Wissenschaftliche Forschungsanwendungen
1. Toxicity Evaluation in Human Colon Cells
Diphenyl ditelluride (DPDT) and tellurium tetrachloride were evaluated for toxicity in transformed and non-transformed human colon cells. The study found significant decreases in cell viability and indicated that cells treated with DPDT resulted in apoptosis, while TeCl4 treatment led to necrosis, suggesting involvement of oxidative mechanisms (Puneet Vij & D. Hardej, 2012).
2. Synthesis from Arylboronic Acids
Arylboronic acids were treated with tellurium tetrachloride to generate substituted aryltellurium trichlorides. This process was used to create various aryltellurium compounds, highlighting the versatility of tellurium compounds in synthetic chemistry (A. R. Clark, R. Nair, F. Fronczek, T. Junk, 2002).
3. Novel Organotellurium Compound Toxicity Study
A study on the toxicity of novel organotellurium compounds, including diphenyl ditelluride, showed that these compounds induce an apoptotic form of cell death in human promyelocytic cells. The research underscores the need for careful handling of these compounds in laboratory and industrial settings (B. L. Sailer, Nathan Liles, S. Dickerson, T. G. Chasteen, 2002).
4. Anticancer Properties of Tellurium Compounds
Research on inorganic tellurium complexes like AS101 and SAS has shown promising anti-cancer properties. These compounds modulate specific Te(IV) redox activities, leading to the inactivation of enzymes and inhibition of tumor survival proteins, suggesting potential therapeutic applications in cancer treatment (B. Sredni, 2012).
5. Genotoxicity and Mutagenicity Comparison
A comparative study on the genotoxicity of diphenyl diselenide and diphenyl ditelluride in mice revealed that high doses of ditelluride cause significant DNA damage and have mutagenic potential. This highlights the importance of understanding the toxicological effects of tellurium compounds for safe use (D. Meinerz, J. Allebrandt, D. O. Mariano, E. Waczuk, F. Soares, W. Hassan, J. Rocha, 2014).
6. Tellurium Compounds in Type-1 Diabetes Treatment
Studies on two tellurium-based molecules, AS101 and SAS, in NOD mice showed their potential in preserving β cells function and mass, reducing diabetes incidence, and improving glucose clearance. These findings suggest their potential use in treating type-1 diabetes (Tom Eitan Yossipof, Z. Bazak, Dvora Kenigsbuch-Sredni, R. Caspi, Y. Kalechman, B. Sredni, 2019).
Eigenschaften
CAS-Nummer |
24383-90-2 |
|---|---|
Molekularformel |
C2H6Cl2Te |
Molekulargewicht |
228.6 g/mol |
IUPAC-Name |
[dichloro(methyl)-λ4-tellanyl]methane |
InChI |
InChI=1S/C2H6Cl2Te/c1-5(2,3)4/h1-2H3 |
InChI-Schlüssel |
HXWAPSSWSLRONP-UHFFFAOYSA-N |
SMILES |
C[Te](C)(Cl)Cl |
Kanonische SMILES |
C[Te](C)(Cl)Cl |
Andere CAS-Nummern |
24383-90-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1200265.png)



![(1r,2s,3r)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol](/img/structure/B1200270.png)

![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)